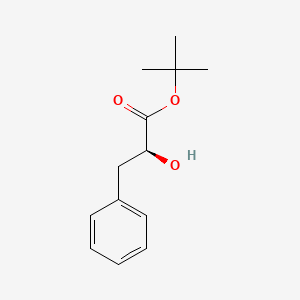

(S)-tert-Butyl 2-hydroxy-3-phenylpropanoate

Übersicht

Beschreibung

(S)-tert-Butyl 2-hydroxy-3-phenylpropanoate is an organic compound that belongs to the class of esters. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-hydroxy-3-phenylpropanoate typically involves the esterification of (S)-2-hydroxy-3-phenylpropanoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized enzymes or solid acids can be used to facilitate the esterification reaction. The use of high-purity starting materials and optimized reaction conditions ensures the production of the desired chiral ester with high enantiomeric excess.

Analyse Chemischer Reaktionen

Esterification and tert-Butyl Group Manipulation

The compound is synthesized via acid-catalyzed esterification of (S)-2-hydroxy-3-phenylpropanoic acid with tert-butyl alcohol or tert-butyl acetate. A method using trifluoromethanesulfonimide (Tf₂NH) as a catalyst achieves 90% yield under mild conditions (0–60°C) in tert-butyl acetate solvent .

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Esterification | Tf₂NH (10 mol%), t-BuOAc, 60°C, 24 hr | 90% | |

| Benzylation | BnBr, NaH, THF, 0–35°C | 85–92% | |

| Deprotection (Boc group) | LiOH/NaOH, H₂O/THF, 0–25°C | 95% |

-

Benzylation : Reacts with benzyl bromide (BnBr) in THF using NaH as a base to form (2R,3S)-2-benzyloxy derivatives .

-

Deprotection : The tert-butyl group is cleaved under basic conditions (e.g., LiOH or NaOH) to yield free carboxylic acids .

Amide Formation and Alkylation

The hydroxy group participates in nucleophilic substitutions. For example:

-

Amide synthesis : Reacts with methylamine to form (S)-3-hydroxy-N-methyl-3-phenylpropanamide (85% yield) .

-

Alkylation : Ethyl bromoacetate in acetone with K₂CO₃ yields N-alkylated pyridone derivatives (47% yield) .

Decarboxylation and Rearrangements

Heating under acidic conditions triggers decarboxylation to form α-hydroxyalkyl esters . This reaction is spontaneous in neutral aqueous buffers and utilized in β-lactamase inhibitor synthesis .

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Decarboxylation | H₂O, pH 7.0, 25°C | O-(2-hydroxyalkylcarbonyl) |

Crystallization and Purification

The compound is purified via anti-solvent crystallization using hydrocarbons (C6–C8). This method achieves >99% purity by selectively precipitating the product from organic solutions .

Stability and Reactivity Insights

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

-

Chiral Building Block :

(S)-tert-Butyl 2-hydroxy-3-phenylpropanoate is utilized as a chiral auxiliary in asymmetric synthesis. Its configuration allows for the selective formation of enantiomerically pure compounds, which is crucial in the pharmaceutical industry where the activity of a drug can be highly dependent on its stereochemistry . -

Intermediate for Drug Synthesis :

This compound serves as an important intermediate in the synthesis of various bioactive molecules. For instance, it has been used to synthesize (S)-3-hydroxy-N-methyl-3-phenylpropanamide, which is a precursor for selective norepinephrine and serotonin reuptake inhibitors such as fluoxetine and tomoxetine .

Case Study 1: Synthesis of Antidepressants

In a study focusing on the synthesis of antidepressants, this compound was converted into (S)-fluoxetine through several steps involving reduction and nucleophilic substitution reactions. The process demonstrated high yields and enantiomeric purity, emphasizing the compound's utility in pharmaceutical applications .

Case Study 2: Non-Enzymatic Access to β-Hydroxy Esters

Research published in MDPI highlighted that this compound could be synthesized non-enzymatically with excellent selectivity and enantiomeric excess. This method facilitated the production of various aromatic β-hydroxy esters, showcasing its versatility as a synthetic tool in organic chemistry .

Toxicological Profile

Studies have indicated that compounds derived from this compound exhibit low toxicity levels. Experimental data suggest that these compounds are well tolerated at doses up to 250 mg/kg in animal models, making them promising candidates for further development in therapeutic contexts .

Wirkmechanismus

The mechanism of action of (S)-tert-Butyl 2-hydroxy-3-phenylpropanoate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic transformations. In organic synthesis, it serves as a chiral building block, participating in various chemical reactions to form more complex molecules. The molecular targets and pathways involved vary based on the specific context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (S)-2-Hydroxy-3-phenylpropanoic acid

- (S)-Methyl 2-hydroxy-3-phenylpropanoate

- (S)-Ethyl 2-hydroxy-3-phenylpropanoate

Uniqueness

(S)-tert-Butyl 2-hydroxy-3-phenylpropanoate is unique due to its tert-butyl ester group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it particularly useful in applications where selective reactions are required, and it can serve as a protective group in multi-step organic syntheses.

Biologische Aktivität

(S)-tert-Butyl 2-hydroxy-3-phenylpropanoate (TBHPP) is an organic compound recognized for its chiral structure and potential applications in pharmaceuticals and organic synthesis. This article explores its biological activity, synthesis, applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C15H22O3

- Molecular Weight : 250.34 g/mol

- Functional Groups : Hydroxyl group, phenyl group, and tert-butyl group.

The presence of these functional groups contributes to its reactivity and utility in various chemical transformations.

Enzymatic Interactions

Research indicates that TBHPP serves as a substrate for various enzymes, facilitating significant biochemical reactions. For instance:

- Lipase Catalysis : TBHPP has been evaluated for its interaction with microbial lipases, which catalyze the hydrolysis of triglycerides. Studies show that TBHPP can be effectively transformed by these enzymes, leading to products with notable biological relevance .

- Synthesis of β-Amino Acids : A study published in the Journal of the American Chemical Society highlights TBHPP's role as a chiral precursor in synthesizing enantiopure β-amino acids, essential components in pharmaceuticals.

Pharmacological Applications

The compound is also explored for its potential in drug development due to its chiral nature:

- Asymmetric Synthesis : Its unique stereochemistry makes TBHPP valuable in asymmetric synthesis, allowing the creation of diverse structures with desired stereochemistry.

- Anticancer Activity : Preliminary studies suggest that derivatives of TBHPP may exhibit anticancer properties, although more research is needed to establish efficacy and mechanisms of action.

Synthesis Methods

Several methods have been developed for synthesizing TBHPP:

- Direct Esterification : The reaction of tert-butanol with 2-hydroxy-3-phenylpropanoic acid under acidic conditions.

- Protective Group Strategy : The tert-butyl group acts as a protecting group for the hydroxyl functionality, allowing selective reactions at other sites on the molecule .

Case Study 1: Enzyme-Catalyzed Reactions

A study focused on the enzymatic conversion of TBHPP by lipases demonstrated that varying conditions significantly affect yield and selectivity. The results indicated that specific lipases could enhance the conversion rates by up to 90% under optimized conditions, showcasing TBHPP's versatility as a substrate .

Case Study 2: Synthesis of Chiral Compounds

In another investigation, researchers utilized TBHPP to synthesize optically active cyclic ethers. The study reported high yields and enantioselectivity, reinforcing TBHPP's importance in producing chiral intermediates necessary for pharmaceutical applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (R)-tert-butyl 2-hydroxy-3-phenylpropanoate | Enantiomer of (S)-TBHPP | Different stereochemistry affects biological activity |

| Ethyl 2-hydroxy-3-phenylpropanoate | Ethyl instead of tert-butyl | Generally less sterically hindered |

| Benzoyl-L-valine | Contains a benzoyl group | Used in peptide synthesis |

| (S)-2-Hydroxy-3-methylbutanoic acid | Similar hydroxy and carboxy groups | Different functional group leads to varied reactivity |

The comparison illustrates how the unique features of TBHPP contribute to its distinct biological activities and applications.

Eigenschaften

IUPAC Name |

tert-butyl (2S)-2-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h4-8,11,14H,9H2,1-3H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMYNKCIZSNJVEE-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801234561 | |

| Record name | 1,1-Dimethylethyl (αS)-α-hydroxybenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801234561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7622-23-3 | |

| Record name | 1,1-Dimethylethyl (αS)-α-hydroxybenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7622-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (αS)-α-hydroxybenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801234561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.